molecular formula C20H22N2 B10925104 3,5-bis(3,4-dimethylphenyl)-1-methyl-1H-pyrazole

3,5-bis(3,4-dimethylphenyl)-1-methyl-1H-pyrazole

Cat. No.: B10925104
M. Wt: 290.4 g/mol
InChI Key: QXTVOLOGZSBSBO-UHFFFAOYSA-N
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Description

3,5-bis(3,4-dimethylphenyl)-1-methyl-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions This particular compound is characterized by the presence of two 3,4-dimethylphenyl groups and a methyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis(3,4-dimethylphenyl)-1-methyl-1H-pyrazole typically involves the cyclization of appropriate hydrazine derivatives with diketones or their equivalents. One common method involves the reaction of 3,4-dimethylphenylhydrazine with 1,3-diketones under acidic or basic conditions to form the pyrazole ring. The reaction can be carried out in solvents such as ethanol or acetic acid, and the temperature is usually maintained between 60-100°C to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, would be employed to achieve high-quality product.

Chemical Reactions Analysis

Types of Reactions

3,5-bis(3,4-dimethylphenyl)-1-methyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the pyrazole ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Pyrazole oxides.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Halogenated pyrazole derivatives.

Scientific Research Applications

3,5-bis(3,4-dimethylphenyl)-1-methyl-1H-pyrazole has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and analgesic agent due to its structural similarity to other bioactive pyrazoles.

    Materials Science: The compound can be used in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It serves as a probe in studying enzyme interactions and receptor binding due to its unique structural features.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3,5-bis(3,4-dimethylphenyl)-1-methyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, in medicinal chemistry, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators. The exact pathways and targets would depend on the specific application and the structural modifications of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-bis(3,4-dimethylphenyl)-1-methyl-1H-pyrazole is unique due to the presence of two 3,4-dimethylphenyl groups, which impart specific steric and electronic properties. These properties can influence its reactivity, binding affinity, and overall biological activity, making it distinct from other pyrazole derivatives.

Properties

Molecular Formula

C20H22N2

Molecular Weight

290.4 g/mol

IUPAC Name

3,5-bis(3,4-dimethylphenyl)-1-methylpyrazole

InChI

InChI=1S/C20H22N2/c1-13-6-8-17(10-15(13)3)19-12-20(22(5)21-19)18-9-7-14(2)16(4)11-18/h6-12H,1-5H3

InChI Key

QXTVOLOGZSBSBO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=NN2C)C3=CC(=C(C=C3)C)C)C

Origin of Product

United States

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